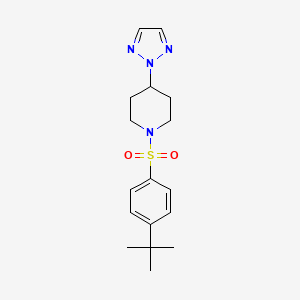

1-(4-tert-butylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Description

Properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-4-(triazol-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-17(2,3)14-4-6-16(7-5-14)24(22,23)20-12-8-15(9-13-20)21-18-10-11-19-21/h4-7,10-11,15H,8-9,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEIEVIZFOJZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-tert-butylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_{16}H_{22}N_{4}O_{2}S

- Molecular Weight : 350.44 g/mol

- Structure : The compound features a piperidine ring substituted with a triazole moiety and a sulfonyl group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies on structurally similar compounds have shown efficacy against various bacterial strains, suggesting that the sulfonyl and triazole groups may enhance antimicrobial activity through specific interactions with microbial targets .

The mechanisms by which 1-(4-tert-butylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine exerts its effects can be attributed to:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes in microbial metabolism.

- Disruption of Membrane Integrity : The hydrophobic nature of the tert-butyl group may facilitate membrane penetration, leading to cell lysis in susceptible organisms.

Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial activity of piperazine derivatives. The results indicated that compounds with sulfonyl substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 32 µg/mL |

| 2 | S. aureus | 16 µg/mL |

Study 2: Binding Affinity to Receptors

Another investigation focused on the binding affinity of similar compounds to dopamine receptors. The findings revealed that modifications in the piperidine structure significantly influenced receptor affinity, suggesting potential applications in neuropharmacology .

| Compound | D(3) Receptor Ki (nM) | D(2) Receptor Ki (nM) |

|---|---|---|

| A | 5 | 50 |

| B | 10 | 100 |

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key differences between the target compound and related analogs:

Functional Implications

- Lipophilicity and Bioavailability : The tert-butyl group in the target compound likely improves lipid solubility compared to the chlorobiphenyl analog, which may favor passive diffusion across biological membranes. However, the chlorobiphenyl variant’s aromaticity could enhance binding to hydrophobic pockets in proteins .

- The triazole’s nitrogen atoms may act as hydrogen bond acceptors, critical for target engagement .

- Synthetic Accessibility : The hydrochloride salt of 4-(2H-1,2,3-triazol-2-yl)piperidine () serves as a precursor for further derivatization, while the dimethylpyrazole variant () demonstrates modularity in sulfonyl group substitution .

Research Findings and Limitations

- Crystallographic Studies: SHELX software () is widely used for small-molecule crystallography, suggesting structural data for these compounds could be refined using these tools.

- Biological Activity: No direct pharmacological data are available for the target compound. Analogous sulfonamides are often explored as protease inhibitors or kinase modulators, but activity depends on substituent-specific interactions .

- Knowledge Gaps: The evidence lacks comparative solubility, stability, or binding affinity data. Further studies should quantify how tert-butyl versus chlorobiphenyl groups affect pharmacokinetics and target selectivity.

Q & A

Q. What are the optimal synthetic routes for 1-(4-tert-butylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including sulfonylation of piperidine derivatives and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation. Key steps include:

- Sulfonylation : Reacting 4-(2H-1,2,3-triazol-2-yl)piperidine with 4-tert-butylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) .

- Triazole formation : Using CuI (10 mol%) as a catalyst in THF/acetone (5:1) at reflux for 24 hours to ensure regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

Yield Optimization : Adjusting stoichiometry (1.2 equiv. of sulfonyl chloride) and solvent polarity improves yield to ~60–75%. Side products (e.g., over-sulfonylated derivatives) are minimized by controlling reaction time and temperature .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., trypsin) using fluorometric or colorimetric substrates. The sulfonyl group may act as a hydrogen-bond acceptor, while the triazole could chelate metal ions in active sites .

- Cellular Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. IC₅₀ values <10 µM warrant further study .

- Docking Studies : Preliminary molecular docking (AutoDock Vina) against targets like COX-2 or HIV protease to predict binding modes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Core Modifications :

- Replace the tert-butyl group with electron-withdrawing groups (e.g., -CF₃) to enhance sulfonyl group reactivity .

- Substitute the triazole with other heterocycles (e.g., tetrazole) to alter binding kinetics .

- Functional Group Additions : Introduce substituents (e.g., -OH, -NH₂) on the piperidine ring to improve solubility or target engagement .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., sulfonyl oxygen hydrogen bonds) .

Q. How can contradictory data in biological assays (e.g., inconsistent IC₅₀ values) be resolved?

Methodological Answer:

- Assay Reprodubility :

- Standardize cell culture conditions (e.g., passage number, serum concentration) .

- Validate enzyme activity with positive controls (e.g., staurosporine for kinases).

- Metabolic Stability Testing : Perform microsomal assays (human liver microsomes) to rule out rapid degradation as a cause of variability .

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity or transcriptomics to identify downstream effects .

Q. What computational strategies predict the compound’s interaction with novel biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate binding stability over 100 ns. Focus on sulfonyl group interactions with catalytic residues .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer mechanisms in enzyme active sites (e.g., cytochrome P450) .

- Machine Learning : Train models on ChEMBL data to predict off-target effects or ADME properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.